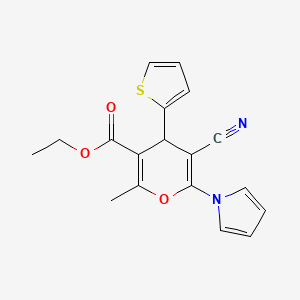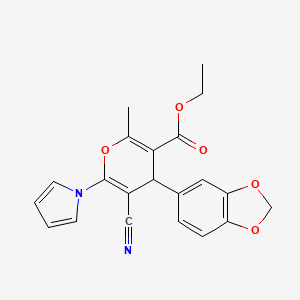
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-5-CYANO-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE
概要
説明
Ethyl 4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a cyano group, a pyrrole ring, and a pyran ring
準備方法
The synthesis of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-5-CYANO-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole ring, followed by the introduction of the cyano group and the pyrrole ring. The final step involves the formation of the pyran ring and the esterification to yield the ethyl ester. Reaction conditions often include the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide .
化学反応の分析
Ethyl 4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
科学的研究の応用
Ethyl 4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-5-CYANO-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE involves its interaction with various molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The cyano group can form hydrogen bonds with biological macromolecules, influencing their function. The pyrrole and pyran rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
類似化合物との比較
Ethyl 4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Pyrazoline Derivatives: These compounds have a pyrazoline ring and are known for their neuroprotective and anti-inflammatory effects.
The uniqueness of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-5-CYANO-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.
特性
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-6-pyrrol-1-yl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-3-25-21(24)18-13(2)28-20(23-8-4-5-9-23)15(11-22)19(18)14-6-7-16-17(10-14)27-12-26-16/h4-10,19H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRWAQFTYSCTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC3=C(C=C2)OCO3)C#N)N4C=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-(4-METHOXYPHENYL)-1-PROPANONE](/img/structure/B4324740.png)
![9-amino-6-cyano-7-(2-fluorophenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide](/img/structure/B4324743.png)
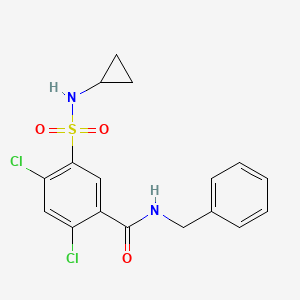
![ethyl 5-[({2,4-dichloro-5-[(cyclopropylamino)sulfonyl]benzoyl}amino)methyl]-2-furoate](/img/structure/B4324764.png)
![2-AMINO-4-[4-(1-AZEPANYLMETHYL)-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B4324766.png)
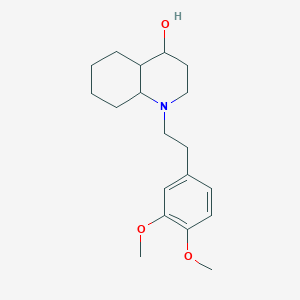
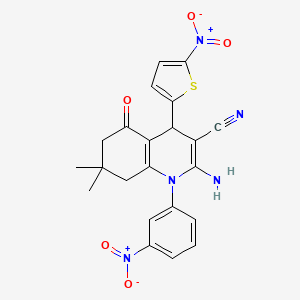
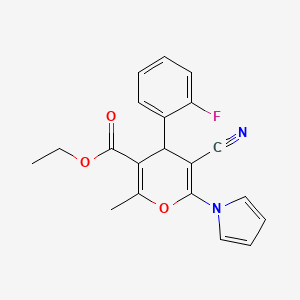
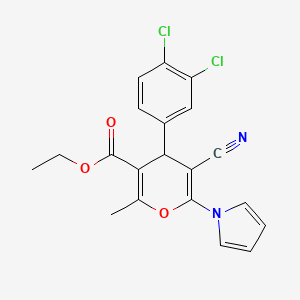
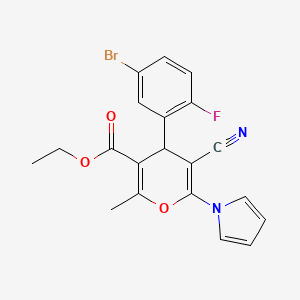
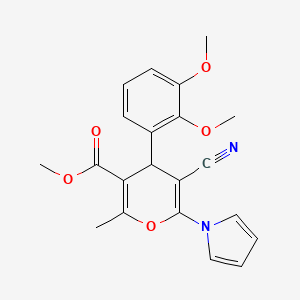
![ethyl 5-cyano-2-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate](/img/structure/B4324819.png)
![ethyl 5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B4324822.png)
